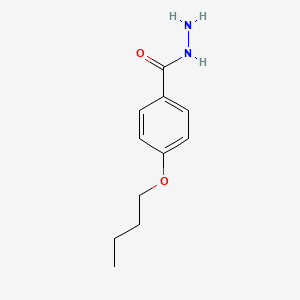

4-Butoxybenzohydrazide

Description

4-Butoxybenzohydrazide (CAS: 64328-61-6) is a benzohydrazide derivative featuring a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the para position of the benzene ring. Structurally, it consists of a benzohydrazide backbone (C₆H₅CONHNH₂) modified with a 4-butoxy group, which enhances its lipophilicity and influences its intermolecular interactions . This compound is of interest in medicinal chemistry due to the pharmacological versatility of hydrazide derivatives, including applications in anticancer, antifungal, and antibacterial drug development . Its synthesis typically involves condensation reactions between 4-butoxybenzoic acid derivatives and hydrazine, as inferred from analogous hydrazide syntheses .

Structure

3D Structure

Properties

IUPAC Name |

4-butoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-3-8-15-10-6-4-9(5-7-10)11(14)13-12/h4-7H,2-3,8,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSNDHRSCBHKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967524 | |

| Record name | 4-Butoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64328-61-6, 5303-13-9 | |

| Record name | Benzoic acid, 4-butoxy-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64328-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 64328-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Butoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Butoxybenzohydrazide typically involves the reaction of methyl 4-butoxybenzoate with hydrazine hydrate in methanol. The reaction is carried out at reflux temperature (70°C) until completion, followed by the removal of the solvent to obtain the desired product as a white solid . This method is commonly used in laboratory settings for the preparation of this compound.

Chemical Reactions Analysis

4-Butoxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different hydrazide derivatives.

Substitution: This compound can participate in substitution reactions, where the butoxy group can be replaced with other functional groups. Common reagents used in these reactions include hydrazine hydrate, methanol, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Butoxybenzohydrazide has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 4-Butoxybenzohydrazide involves the inhibition of histone deacetylase. This inhibition leads to an increase in the expression of genes that regulate cell growth and differentiation . Additionally, the compound inhibits neutrophil chemotaxis by targeting peptide receptors on these cells . These molecular targets and pathways are crucial for its effects in various biological and medical applications.

Comparison with Similar Compounds

Key Observations :

Anticancer and Antimicrobial Potential

- This compound : Derivatives of hydroxybenzaldehyde (a precursor to hydrazides) exhibit anticancer activity by inhibiting tumor cell proliferation . The butoxy group may enhance binding to hydrophobic enzyme pockets .

- 4-Methoxybenzohydrazide : Demonstrated moderate antifungal activity against Candida albicans due to electron-withdrawing effects of the methoxy group .

- 4-Hydroxybenzohydrazide : Shows herbicidal properties but rapid metabolic degradation in vivo .

Biological Activity

4-Butoxybenzohydrazide is an organic compound with a unique structure characterized by a butoxy group attached to a benzohydrazide backbone. Its molecular formula is . This compound has garnered attention in various fields of research due to its diverse biological activities, particularly in immunology and medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of histone deacetylase (HDAC) . This inhibition results in increased expression of genes that regulate cell growth and differentiation, which is significant for cancer research and therapy. Additionally, this compound has been shown to inhibit neutrophil chemotaxis , affecting immune cell behavior and potentially influencing inflammatory responses.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential antimicrobial applications.

- Anticancer Potential : Due to its HDAC inhibitory activity, it may serve as a lead compound in drug discovery for cancer treatment.

- Anti-inflammatory Effects : The ability to modulate neutrophil behavior may provide avenues for treating inflammatory diseases.

Data Table: Biological Activities of this compound

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. | |

| Anticancer | Inhibits HDAC, leading to potential anticancer effects. | |

| Anti-inflammatory | Inhibits neutrophil chemotaxis, which may reduce inflammation. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Neutrophil Chemotaxis : A study demonstrated that this compound significantly inhibited the migration of neutrophils towards a chemotactic agent (LTB4), suggesting its potential use in managing inflammatory conditions.

- Cancer Research Applications : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through HDAC inhibition. This positions the compound as a promising candidate in the development of new cancer therapies.

- Antimicrobial Activity Assessment : Comparative studies with other hydrazides have indicated that this compound possesses notable antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.